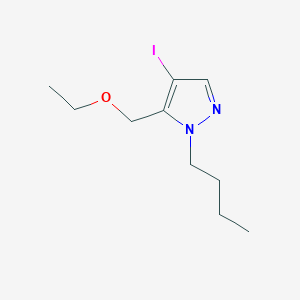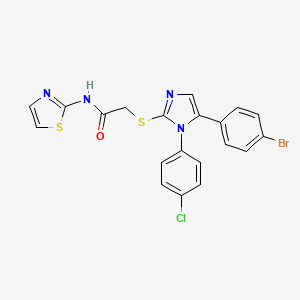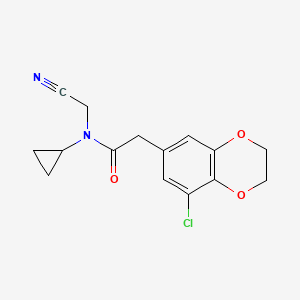![molecular formula C23H22N6O2 B2502728 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione CAS No. 919026-24-7](/img/no-structure.png)
3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance
The compound , due to its structural complexity and heterocyclic nature, likely shares relevance with broader research on triazine derivatives. Triazines, including 1,2,4-triazines, are integral to medicinal chemistry for their diverse biological activities. They are synthesized for various pharmacological applications, exhibiting antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties, among others. These compounds are valuable for drug development due to their potent pharmacological activities and the triazine nucleus's significance as a core moiety in future drug development (Verma, Sinha, & Bansal, 2019).
Triazole Derivatives and Patent Review
Triazoles, closely related to triazines, are crucial for developing new drugs due to their structural variations and broad range of biological activities. The exploration of triazole derivatives, including their synthetic methods and biological evaluation, is vital. Novel triazoles have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review underscores the importance of new, efficient synthetic methods for triazoles, highlighting the need for prototypes to address emerging diseases and bacterial resistance (Ferreira et al., 2013).
Naphthyridine Derivatives and Biological Activities
The structure of the compound suggests potential similarities with naphthyridine derivatives, which exhibit a wide array of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Naphthyridine derivatives have also shown promise in neurological disorders treatment, such as Alzheimer's disease, multiple sclerosis, and depression, highlighting their importance in therapeutic and medicinal research (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Bioactive Fused Heterocycles as Enzyme Inhibitors
Heterocyclic compounds, particularly those incorporating triazine or similar moieties, play a significant role as enzyme inhibitors. These are critical in treating diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The development of purine-utilizing enzyme inhibitors (PUEIs) through the structural mimicking of existing compounds and the introduction of small structural changes without altering the pharmacophore's basic skeleton is a promising research direction. This approach facilitates the design of selective and specific PUEIs with minimal adverse effects (Chauhan & Kumar, 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione involves the condensation of 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione with naphthylmethyl bromide followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione", "naphthylmethyl bromide", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione with naphthylmethyl bromide in the presence of a base such as potassium carbonate in a suitable solvent such as DMF or DMSO to yield the intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as lithium aluminum hydride or sodium borohydride in a suitable solvent such as THF or ether to yield the final product." ] } | |
Número CAS |
919026-24-7 |
Fórmula molecular |
C23H22N6O2 |
Peso molecular |
414.469 |
Nombre IUPAC |
3,9-dimethyl-1-(naphthalen-1-ylmethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C23H22N6O2/c1-4-12-27-21(30)19-20(26(3)23(27)31)24-22-28(19)13-15(2)25-29(22)14-17-10-7-9-16-8-5-6-11-18(16)17/h4-11H,1,12-14H2,2-3H3 |
Clave InChI |
MVUOFJUUFCXMBC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=CC5=CC=CC=C54 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)



![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)

![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)